1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a unique combination of heterocyclic structures. The presence of the 1,2,4-oxadiazole ring, pyridine ring, and piperazine moiety makes it an interesting subject for research in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
It’s worth noting that oxadiazoles, a key structural component of this compound, are known to interact with a wide range of biological targets . They have been utilized in various therapeutic applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .
Mode of Action
Oxadiazoles are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target protein . This interaction can lead to changes in the conformation or activity of the target, resulting in a therapeutic effect .
Biochemical Pathways
Oxadiazoles have been found to influence a variety of biochemical pathways depending on their specific targets . For instance, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Pharmacokinetics
Oxadiazoles are generally known for their favorable pharmacokinetic properties, including good absorption and distribution . The specific impact on bioavailability would depend on various factors such as the compound’s chemical structure and the patient’s physiological condition.
Result of Action
Based on the known effects of oxadiazoles, it can be inferred that this compound may have potential therapeutic effects, such as anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of oxadiazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a dehydrating agent like carbonyl diimidazole (CDI) in toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over temperature and reaction time, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring are known for their wide range of biological activities.
Piperazine derivatives: These compounds are commonly used in medicinal chemistry for their pharmacological properties.
Properties
IUPAC Name |
1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-3-14-17-15(18-22-14)12-4-5-13(16-10-12)20-8-6-19(7-9-20)11(2)21/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHAFLMOZSEUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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